

Efficacy of 3-Aminopyridazine Derivatives as Kinase Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 3-Aminopyridazine hydrochloride

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The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, due to their critical role in cell signaling, are attractive therapeutic targets. The 3-aminopyridazine scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various 3-aminopyridazine derivatives, supported by experimental data and detailed methodologies.

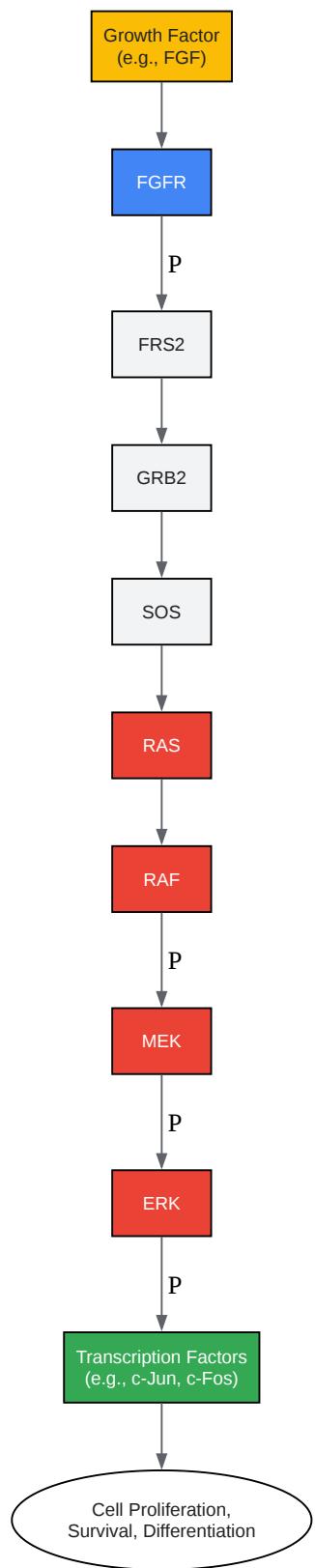
Comparative Efficacy of 3-Aminopyridazine Derivatives

The inhibitory activity of 3-aminopyridazine derivatives has been evaluated against a range of kinases. The following table summarizes the *in vitro* potency (IC₅₀ or Ki) of selected compounds against their primary targets. Lower values indicate higher potency.

Compound Class	Derivative Example	Target Kinase(s)	Potency (nM)	Reference(s)
3-Aminopyridin-2-one	3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one	Aurora A	130 (Ki)	[1]
Aurora B	30 (Ki)	[1]		
MPS1	480 (Ki)	[1]		
3-Aminopyrid-2-one	Compound 7v	ITK	7 (Ki)	[2]
3-Aminopyrazolopyrazine	Compound 6h	SYK	25 (IC50)	[3]
3-Amino-pyrazine-2-carboxamide	Compound 18i	FGFR1	1.88 (IC50, μ M)	[4]
FGFR2	3.02 (IC50, μ M)	[4]		
FGFR3	2.34 (IC50, μ M)	[4]		
FGFR4	12.58 (IC50, μ M)	[4]		
3,6-Disubstituted Pyridazine	Compound 9e	JNK1	(Downregulation)	[5][6]
3-Oxo-2,3-dihydropyridazine	Compound 22e	ITK	190 (IC50)	[7]

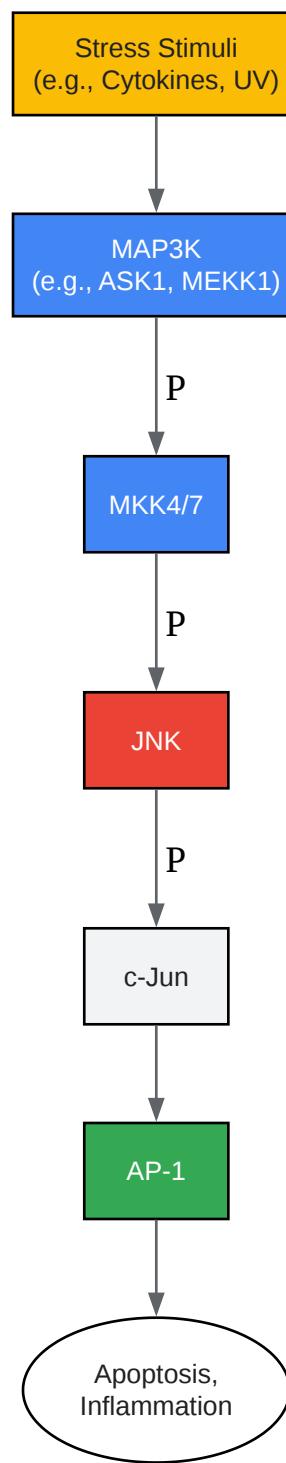
Key Signaling Pathways

The targeted kinases are integral components of signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of these kinases can disrupt aberrant signaling in disease states.



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Caption: Simplified FGFR signaling pathway leading to cell proliferation.



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Caption: The JNK signaling cascade in response to cellular stress.

Experimental Protocols

Accurate assessment of kinase inhibition is critical for structure-activity relationship (SAR) studies. Below are detailed methodologies for a common in vitro kinase assay and a general workflow for inhibitor screening.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for quantifying kinase activity and the potency of inhibitors.[\[2\]](#)[\[6\]](#)

Materials:

- Kinase of interest
- Biotinylated substrate peptide
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compounds (3-aminopyridazine derivatives) dissolved in DMSO
- Detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665
- Stop solution (EDTA in detection buffer)
- 384-well low-volume microplates

Procedure:

- Compound Preparation: Prepare serial dilutions of the 3-aminopyridazine derivatives in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Kinase Reaction: a. Add 2 µL of the diluted compound solution to the wells of a 384-well plate. b. Add 4 µL of the kinase solution (diluted in assay buffer) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of a solution

containing ATP and the biotinylated substrate (at their Km concentrations, also in assay buffer). e. Incubate for 60 minutes at room temperature.

- Detection: a. Stop the reaction by adding 10 μ L of the stop solution containing the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665). b. Incubate for 60 minutes at room temperature to allow for signal development.
- Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (XL665).
- Data Analysis: a. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Plot the HTRF ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

General Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the identification and characterization of novel kinase inhibitors.



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